2-Chloro-5-trifluoroacetylthiophene
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Overview
Description
2-Chloro-5-trifluoroacetylthiophene is an organic compound with a molecular weight of 215.6 . Its IUPAC name is 1-(5-chloro-1H-1lambda3-thiophen-2-yl)-2,2,2-trifluoroethan-1-one .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries .Physical and Chemical Properties Analysis
This compound is stored at a temperature between 28°C . More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Scientific Research Applications
1. Spectroscopy and Conformational Studies
Research on related thiophene derivatives, such as 2-trifluoroacetyl derivatives of benzo[b]thiophene, has focused on spectroscopic analysis like 1H NMR spectra. These studies measure long-range coupling constants and interpret chemical shifts to deduce the conformation of these molecules. Such research is crucial in understanding the structural and electronic properties of thiophene derivatives, including 2-Chloro-5-trifluoroacetylthiophene (Benassi et al., 1984).
2. Synthesis and Biological Activity
Thiophene derivatives have been synthesized for various biological applications. For instance, 2,5-bisarylthiophenes, which share structural similarities with this compound, have been tested for their antimicrobial and antioxidant activities. Such compounds have shown significant activities against bacteria like E. coli, indicating potential in drug development (Rasool et al., 2016).
3. Pharmaceutical Applications
Studies have focused on thiophene derivatives as class II histone deacetylase (HDAC) inhibitors, indicating their potential in cancer therapy. For instance, 2-trifluoroacetylthiophene oxadiazoles have been identified as potent and selective inhibitors, showcasing the therapeutic potential of thiophene derivatives in medical research (Muraglia et al., 2008).
4. Polymer Science
Thiophene derivatives are also significant in the field of polymer science. They are used as monomers in the synthesis of conductive polymers, which have applications in electronic and photonic devices. Research in this area focuses on controlling the molecular weight and properties of these polymers for specific applications (Bronstein & Luscombe, 2009).
Future Directions
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMKUBCRLMOZNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374077 |
Source
|
Record name | 2-Chloro-5-trifluoroacetylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-83-5 |
Source
|
Record name | 2-Chloro-5-trifluoroacetylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 771-83-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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